2,5-Dibromobenzo[b]furan-3(2H)-one
Overview
Description
2,5-Dibromobenzo[b]furan-3(2H)-one is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method includes the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2,5-Dibromobenzo[b]furan-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dibromobenzo[b]furan-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromobenzo[b]furan-3(2H)-one
- 2,4-Dibromobenzo[b]furan-3(2H)-one
- 2,6-Dibromobenzo[b]furan-3(2H)-one
Uniqueness
2,5-Dibromobenzo[b]furan-3(2H)-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to other dibrominated benzofuran derivatives .
Properties
IUPAC Name |
2,5-dibromo-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-6-5(3-4)7(11)8(10)12-6/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKZJKSZDMKFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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